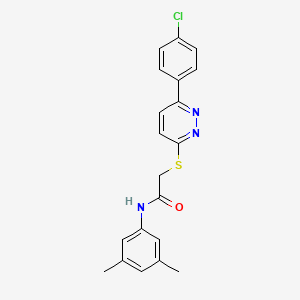

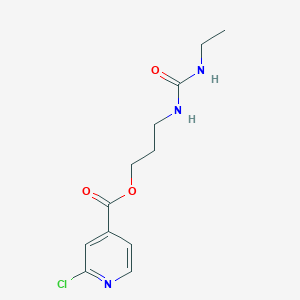

![molecular formula C24H23ClN4OS B2529288 1-[2-(4-Chlorophenoxy)ethyl]-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine CAS No. 433326-04-6](/img/structure/B2529288.png)

1-[2-(4-Chlorophenoxy)ethyl]-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-[2-(4-Chlorophenoxy)ethyl]-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of a piperazine ring, a common moiety in pharmaceuticals, suggests potential central nervous system activity, while the chlorophenoxy and phenylthienopyrimidinyl groups could confer additional pharmacological properties.

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported in the literature. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent were synthesized through nucleophilic attack of amines on trichloropyrimidine . Another study described the synthesis of piperazine derivatives via a four-component cyclocondensation, which could be relevant to the synthesis of the compound . Additionally, a one-pot three-component synthesis method was reported for the creation of piperazine derivatives involving an aza-Wittig reaction . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. The piperazine ring is a versatile scaffold that can be functionalized to target various biological receptors . The specific substituents and their positions on the piperazine ring can significantly influence the molecule's interaction with biological targets, potentially affecting its pharmacological profile.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their biological activity and pharmacokinetics. For example, the nucleophilic substitution reactions used in their synthesis and the potential for further functionalization through reactions such as aza-Wittig demonstrate the chemical versatility of these compounds. The reactivity of the piperazine nitrogen atoms and the presence of other functional groups can lead to a wide range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of different substituents can affect these properties, which in turn can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The pharmacological screening of similar compounds has shown a range of properties, including antiemetic, tranquilizing, and analgesic activities , which could be relevant for the compound under analysis.

Aplicaciones Científicas De Investigación

Pharmacological Effects and Mechanisms

- Compounds structurally related to 1-[2-(4-Chlorophenoxy)ethyl]-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine have been investigated for their anti-inflammatory and CNS depressant properties. For instance, derivatives of alkylpiperazine esters, including those with chlorophenyl groups, have shown potential in preventing edema formation, demonstrating antinociceptive effects on inflamed tissues, and possessing antipyretic effects in experimental models. These findings suggest a broad spectrum of pharmacological activities that could be explored in compounds with similar structures (Marazzi-Uberti et al., 1966).

Synthesis and Chemical Properties

- The synthesis of novel compounds with piperazine and thieno[2,3-d]pyrimidin rings, similar to the chemical structure , involves various chemical reactions and intermediates that provide insights into synthetic strategies that could be applied to related compounds. These synthetic approaches include nucleophilic substitution reactions, cyclization, and modifications at different positions of the core structure to yield compounds with potential biological activities (Abu‐Hashem et al., 2020).

Potential Therapeutic Applications

- Derivatives of piperazine and pyrimidine have been evaluated for their antimicrobial activities against various microorganisms. The synthesis and evaluation of dithiocarbamate derivatives bearing thiazole/benzothiazole rings, for example, demonstrate the antimicrobial potential of such compounds. This highlights the possibility of exploring similar compounds for antimicrobial properties, which could lead to the development of new antimicrobial agents (Yurttaş et al., 2016).

Anticancer Research

- Piperazine derivatives fused with pyrido[1,2-a]pyrimidin-4-one have been synthesized and assessed for their antiproliferative activity against human cancer cell lines. This research area is of particular interest as it opens up avenues for the development of novel anticancer agents. The evaluation of such compounds in various cancer models can provide insights into their efficacy and mechanisms of action in cancer treatment (Mallesha et al., 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

4-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN4OS/c25-19-6-8-20(9-7-19)30-15-14-28-10-12-29(13-11-28)23-22-21(18-4-2-1-3-5-18)16-31-24(22)27-17-26-23/h1-9,16-17H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFAMKQSNXMWFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOC2=CC=C(C=C2)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde](/img/structure/B2529208.png)

![N-(3,4-dimethylphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2529209.png)

![Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate](/img/structure/B2529212.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2529216.png)

![1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea](/img/structure/B2529217.png)

![6'-fluoro-4'-methyl-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoline]](/img/structure/B2529227.png)